2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c20-16-7-3-6-15(10-16)11-17(23-9-8-21-19(23)25)13-22-18(24)12-14-4-1-2-5-14/h3,6-7,10,14,17H,1-2,4-5,8-9,11-13H2,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSUDEIPNJMFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the oxoimidazolidinyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous acetamide derivatives, focusing on structural variations, synthetic strategies, and biological activities.
Structural and Functional Group Variations
Key Observations :
- Fluorinated Aromatic Rings : The 3-fluorophenyl group in the target compound and DDU86439 enhances electronic interactions (e.g., dipole effects) and bioavailability, a common strategy in drug design .
- Heterocyclic Moieties : The 2-oxoimidazolidin in the target compound contrasts with indazole (DDU86439), thiazole (), and pyrazole (). These heterocycles influence solubility, binding affinity, and metabolic pathways.
- Alkyl Substituents: Cyclopentyl (target) vs.
Biological Activity
2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that this compound exerts its biological effects primarily through modulation of specific biochemical pathways. Notably, it has been identified as a potential inhibitor of certain enzymes involved in lipid metabolism, which may contribute to its therapeutic effects in conditions related to lipid dysregulation.
Enzyme Inhibition
- CYP17 Inhibition : The compound has been noted for its inhibitory action on CYP17, an enzyme critical in steroidogenesis. This inhibition could have implications for the treatment of hormone-sensitive conditions such as prostate cancer .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications, particularly in metabolic disorders and cancer treatment.
Metabolic Disorders
The compound shows promise in addressing conditions such as:
- Diabetes : It may improve insulin sensitivity and glucose tolerance, making it a candidate for Type II diabetes management .
- Obesity : Its role in modulating lipid levels may provide benefits in weight management strategies .
Cancer Treatment
The inhibition of CYP17 positions this compound as a potential therapeutic agent in prostate cancer treatment. The modulation of androgen levels could lead to reduced tumor growth and improved patient outcomes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In vitro Studies : Laboratory studies demonstrated that this compound effectively reduced lipid accumulation in cell lines, indicating its potential as a lipid-lowering agent.
- Animal Models : In vivo studies using rodent models have shown significant improvements in metabolic parameters when treated with this compound, including reduced blood glucose levels and improved lipid profiles.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide, and what intermediates are critical for its preparation?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the imidazolidinone core via cyclization of urea derivatives under acidic or basic conditions.
- Step 2 : Introduction of the 3-fluorophenylpropyl moiety using nucleophilic substitution or reductive amination.
- Step 3 : Acetamide coupling via activation of the carboxylic acid (e.g., using HATU or EDCI) with the cyclopentylamine derivative.
Key intermediates include the 2-oxoimidazolidin-1-ylpropylamine intermediate and the cyclopentylacetic acid precursor. Reaction optimization may require temperature control (e.g., 0–5°C for amide coupling) and purification via column chromatography or recrystallization .
Q. How can researchers confirm the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should resolve signals for the cyclopentyl group (δ ~1.5–2.5 ppm, multiplet), fluorophenyl aromatic protons (δ ~6.8–7.4 ppm), and imidazolidinone carbonyl (δ ~165–170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI/APCI-MS should match the molecular ion ([M+H]⁺) with an error <5 ppm.
- HPLC : Purity >95% confirmed using a C18 column with acetonitrile/water gradients. Orthogonal methods (e.g., IR for carbonyl verification) are recommended for cross-validation .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- In vitro enzyme inhibition assays : Test against targets like kinases or proteases, using fluorogenic substrates or ADP-Glo™ assays.
- Cell viability assays : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin-based protocols.
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Strategies include:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity or thermal shift assays for target engagement.
- Proteome-wide profiling : Employ chemical proteomics to identify unintended targets.
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .
Q. What strategies optimize the synthetic yield of this compound?
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for amide bond formation.
- Temperature control : Employ microwave-assisted synthesis to accelerate reaction rates while maintaining selectivity.
- Workflow integration : Implement in-line FTIR or PAT (process analytical technology) for real-time monitoring .
Q. How does the fluorophenyl group influence the compound’s pharmacokinetic properties?
- Metabolic stability : The fluorine atom reduces oxidative metabolism by CYP450 enzymes, as shown in liver microsome assays.
- Lipophilicity : LogP values (predicted or measured via shake-flask method) correlate with improved blood-brain barrier penetration in rodent models.
- SAR studies : Compare with non-fluorinated analogs to quantify fluorine’s impact on target binding (e.g., ΔΔG calculations via ITC or molecular docking) .
Q. What advanced techniques characterize this compound’s interactions with biological targets?
- X-ray crystallography : Co-crystallize with the target protein (e.g., kinase domain) to resolve binding modes.
- Cryo-EM : Visualize interactions in complex with membrane-bound receptors (e.g., GPCRs).
- NMR titration : Map binding epitopes by monitoring chemical shift perturbations in 2D ¹H-¹⁵N HSQC spectra .
Q. How can researchers address solubility challenges in in vivo studies?
- Formulation strategies : Use cyclodextrin complexes or lipid nanoparticles.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in vivo.
- Co-solvent systems : Optimize PEG-400/water or Captisol® mixtures for intravenous administration .
Methodological Notes
- Data validation : Always cross-reference synthetic yields, spectral data, and bioactivity with peer-reviewed studies (e.g., Journal of Medicinal Chemistry) rather than commercial databases.
- Ethical compliance : Adhere to OECD guidelines for preclinical testing and animal welfare protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
